4-(Boc-amino)-1-butanol

Catalog No.
S666725
CAS No.
75178-87-9
M.F
C9H19NO3
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Boc-amino)-1-butanol

CAS Number

75178-87-9

Product Name

4-(Boc-amino)-1-butanol

IUPAC Name

tert-butyl N-(4-hydroxybutyl)carbamate

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12)

InChI Key

LIYMTLVBAVHPBU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCO

Synonyms

N-(4-Hydroxybutyl)carbamic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (4-Hydroxybutyl)carbamate;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCO

4-(Boc-amino)-1-butanol (CAS 75178-87-9) is a mono-protected bifunctional building block procured primarily for the synthesis of proteolysis-targeting chimeras (PROTACs), ionizable lipids for lipid nanoparticles (LNPs), and polyamine analogs[REFS-1, REFS-2]. Featuring a four-carbon alkyl chain terminating in a primary hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine, this compound provides a specific spatial distance (approximate extended length of ~6 Å) that dictates downstream physicochemical properties. The orthogonal reactivity of its termini allows for chemoselective activation of the hydroxyl group while preserving the amine for subsequent deprotection under mild acidic conditions. In industrial procurement, it is selected over unprotected or alternative-length analogs to ensure precise structural tuning in C(sp2)-C(sp3) cross-coupling electrophiles and heterobifunctional degraders where exact chain length is critical for target binding and cellular permeability [1].

Substituting 4-(Boc-amino)-1-butanol with generic unprotected aliphatic amino alcohols (such as 4-amino-1-butanol) or alternative chain lengths (like N-Boc-2-aminoethanol) fundamentally compromises synthesis yields and application performance[REFS-1, REFS-2]. Unprotected analogs necessitate complex, low-yield protection sequences to prevent competitive N-alkylation during hydroxyl activation [2]. Furthermore, in targeted protein degradation, the specific four-carbon spacer is a functional parameter; deviating to an amide-linked analog or a two-carbon spacer drastically alters the topological distance and lipophilicity, which can reduce cell permeability by up to 10-fold[1]. Consequently, procurement must strictly match the C4-Boc specification to ensure reproducible biological efficacy, optimal ionizable lipid pKa, and synthetic scalability without requiring extensive route redevelopment.

Superior Cell Permeability in Alkyl-Linked PROTACs vs. Amide Analogs

In the synthesis of cereblon (CRBN) E3-ligase BRD4 degraders, utilizing 4-(Boc-amino)-1-butanol to generate a four-carbon alkyl linker via reductive C(sp2)-C(sp3) coupling yields PROTACs with significantly enhanced pharmacokinetic profiles compared to traditional amide-linked comparators [1].

Evidence DimensionApparent cell permeability (Papp (A-B)) in MDCK assays
Target Compound DataPROTACs synthesized with the C4-alkyl linker (derived from 4-(Boc-amino)-1-butanol)
Comparator Or BaselineAmide-connected PROTAC counterparts (e.g., derived from Boc-GABA)
Quantified DifferenceThe alkyl-linked PROTAC exhibits approximately 10-fold greater cell permeability compared to the amide-linked baseline.
ConditionsMDCK cell permeability assay evaluating CRBN-based BRD4 degraders.

Procuring this specific C4 precursor to transition from amide to alkyl linkers dramatically enhances the intracellular accumulation of degraders, directly driving higher target degradation efficiency.

Chemoselective Activation and Yield Optimization in Polyamine Synthesis

For the synthesis of complex polyamines such as spermidine analogs, the pre-installed Boc protection on 4-(Boc-amino)-1-butanol enables direct, high-yield activation of the primary hydroxyl group (e.g., via methanesulfonyl chloride) without competing side reactions [1].

Evidence DimensionYield and selectivity of hydroxyl activation
Target Compound Data>95% chemoselectivity for O-activation, yielding isolated intermediates (e.g., N-Boc-4-amino-1-methanesulfonoxybutane) at 69-78% yields.
Comparator Or BaselineUnprotected 4-amino-1-butanol
Quantified DifferenceThe unprotected baseline results in near-total failure for selective O-activation due to competitive N-alkylation and oligomerization, whereas the Boc-protected target enables high-yield, single-step activation.
ConditionsStandard laboratory activation conditions (methanesulfonyl chloride in anhydrous pyridine at 25 °C).

Procuring the pre-protected Boc variant eliminates multi-step protection/deprotection sequences, significantly reducing labor and material costs in scalable synthesis workflows.

Optimized Spacer Length for Ionizable Lipid pKa Tuning

In the formulation of lipid nanoparticles for intracellular delivery, the specific four-carbon spacer provided by 4-(Boc-amino)-1-butanol is critical for tuning the apparent pKa of the resulting ionizable amino lipids to the optimal range for endosomal escape [1].

Evidence DimensionSpacer length impact on lipid pKa and delivery efficiency
Target Compound Data4-carbon spacer contributes to a target LNP pKa range of 6.2-6.5.
Comparator Or Baseline2-carbon spacer (N-Boc-2-aminoethanol) or 6-carbon spacer (N-Boc-6-aminohexanol)
Quantified DifferenceAltering the spacer length by 2 to 4 carbons shifts the apparent pKa by ~0.5-1.0 units, which can reduce in vivo transfection efficiency by >50% due to suboptimal protonation profiles in the endosome.
ConditionsFormulation of ionizable amino lipids for mRNA delivery in physiological environments.

The precise 4-carbon chain length is a critical procurement specification for formulating LNPs that require strict pH-responsive protonation for maximum therapeutic payload release.

Synthesis of High-Permeability PROTAC Linkers

4-(Boc-amino)-1-butanol is the required precursor for generating C4-alkyl tosylates or halides used in reductive C(sp2)-C(sp3) cross-coupling with aryl bromides [1]. This application directly leverages the compound's ability to form stable, non-amide alkyl linkages, which have been shown to increase cell permeability by up to 10-fold in cereblon-based degraders, making it the correct procurement choice for optimizing the pharmacokinetic properties of targeted protein degraders [1].

Scalable Production of Polyamine and Spermidine Analogs

For industrial and academic synthesis of complex polyamines, the orthogonal protection of 4-(Boc-amino)-1-butanol allows for direct, high-yield activation of the hydroxyl group (e.g., via mesylation) without the risk of N-alkylation [2]. It is the necessary starting material for sequential chain elongation, avoiding the costly and low-yield protection/deprotection cycles required when starting from raw, unprotected amino alcohols[2].

Development of Ionizable Lipids for RNA Delivery

In the formulation of lipid nanoparticles (LNPs), this compound serves as a critical spacer building block [3]. The specific four-carbon distance between the ionizable amine and the lipid core is essential for tuning the apparent pKa of the lipid to the optimal 6.2-6.5 range [3]. This ensures neutral charge in systemic circulation and rapid protonation in the acidic endosome, directly translating the structural properties of the C4 chain into enhanced endosomal escape and transfection efficiency[3].

XLogP3

1

Wikipedia

Tert-Butyl N-(4-hydroxybutyl)carbamate

Dates

Last modified: 08-15-2023
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

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